Home > Products > Screening Compounds P131248 > 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide
2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide -

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide

Catalog Number: EVT-6248660
CAS Number:
Molecular Formula: C24H28N6O3
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • N-(2-Hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)-acetamide (RB-6110) []
  • 5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4- triazole (RB-6162) []
  • 4,4‐Dimethyl‐3‐oxo‐N‐phenyl‐2‐(1H‐1,2,4‐triazol‐1‐yl)­pentane­thio­amide monohydrate []
  • N,N′-Bis (1H-Pyrrol-1-yl)-1- [2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl] -1H-1,2,3-triazole-4,5-dicarboxamides []
  • 2-(5-Oxo-4,5-dihydro-1H-l, 2, 4-triazol-3-yl)acetic acid []
  • 3-methyl-1H-1, 2, 4-triazol-5(4H)-one []
  • cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole) []
  • N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide dichloromethane 0.62-solvate []
  • N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate []
  • N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide []
  • (R)‐1‐{(2‐Oxo‐1,2‐di­hydro­quinolin‐6‐yl)[3‐(tri­fluoro­methyl)­phenyl]­methyl}‐1H‐1,2,4‐triazol‐4‐ium bromide []
  • 5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl Methanesulfonates []
  • Ethyl 2-[(1-aryl-1H-1,2,4-triazol-3-yl)oxy]propionates []
  • N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide []
  • N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine []
  • N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides []
  • 2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide []
  • Iridium(III) emitters based on 1,4-disubstituted-1H-1,2,3-triazoles []
  • 2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)- 4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one []
  • Biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties []
  • N-(4-(Amino(imino)-methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide []
  • 2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-Substituted Derivatives []
  • N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide []
  • 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives []
  • 3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4 triazol-3-ylmethoxy)- phenyl]-2-phenyl-3H-quinazolin-4-one []
  • 1,5-dialkyl-3-[4-chloromethyl)phenyl]-1H-[1,2,4]-triazoles []
  • 1,5-dialkyl-1H-[1,2,4]-triazol-3-yl)benzyl-piperazines []
  • 2-(2,4-difluorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)propanamide []
  • N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide []
  • 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing quinoline ring []
  • 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) []
  • (Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125) []
  • 4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690) []
  • 4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857) []
  • N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779) []
  • 2‐(4‐{[3‐(4‐fluorophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide []
  • 3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole []
  • N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide []
  • N-(3-(4H-1,2,4-triazol-4-ylamino)-3-oxo-1-arylidene prop-2-yl) benzimidic acids []

N-(2-Hydroxyethyl)-2-(3-nitro-1,2,4-triazol-1-yl)-acetamide (RB-6110)

Compound Description: RB-6110 is a 3-nitro-1,2,4-triazole compound with potential application as an anticancer agent. [] The nitro group in this compound is coplanar with the aromatic triazole ring. []

5-(1-Aziridinyl)-3-nitro-1-(3-oxo-1-butyl)-1,2,4- triazole (RB-6162)

Compound Description: RB-6162, similar to RB-6110, is a 3-nitro-1,2,4-triazole with potential as an anticancer agent. [] Its nitro group lies in the plane of the triazole ring, and the aziridine substituent is nearly perpendicular to the triazole plane. []

4,4‐Dimethyl‐3‐oxo‐N‐phenyl‐2‐(1H‐1,2,4‐triazol‐1‐yl)­pentane­thio­amide monohydrate

Compound Description: This compound contains a 1,2,4-triazole ring linked to a thioamide group, and the crystal structure reveals weak intermolecular hydrogen bonding interactions. []

N,N′-Bis (1H-Pyrrol-1-yl)-1- [2-(2-aryl-5-methyl-3-oxo-2,4-dihydro-3H-1,2,4-triazol-4-yl)ethyl] -1H-1,2,3-triazole-4,5-dicarboxamides

Compound Description: This series of compounds features both a 1,2,4-triazole and a 1,2,3-triazole ring system connected through an ethyl linker. [] The synthetic route for these compounds involves a 1,3-dipolar cycloaddition reaction. []

2-(5-Oxo-4,5-dihydro-1H-l, 2, 4-triazol-3-yl)acetic acid

Compound Description: This compound is a product of the isomerization of 1-aminobarbituric acid in acidic conditions. []

3-methyl-1H-1, 2, 4-triazol-5(4H)-one

Compound Description: This compound is a simple triazole derivative obtained through the decarboxylation of 2-(5-Oxo-4,5-dihydro-1H-l, 2, 4-triazol-3-yl)acetic acid. []

cis-2-sec-Butyl-4-{4-[4-(4-{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy}phenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (Itraconazole)

Compound Description: Itraconazole is a triazole antifungal drug whose structure comprises both a 1,2,4-triazole and a piperazine ring. []

N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide dichloromethane 0.62-solvate

Compound Description: This compound contains a 1,2,4-triazole ring linked to a complex acetamide derivative. [] The crystal structure demonstrates intermolecular hydrogen bonding, contributing to its stability. []

N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide, sodium salt monohydrate

Compound Description: This compound is a crystalline form of a 1,2,4-triazole derivative developed as a potential treatment for AIDS or HIV infection. []

N‐phenyl‐2‐{[5‐(naphthalen‐1‐ylmethyl)‐4‐ethyl‐4H‐1,2,4‐triazol‐3‐yl]thio}acetamide

Compound Description: This compound is a 1,2,4-triazole derivative synthesized as part of a research effort to create innovative α‐glucosidase inhibitors. [] This compound exhibited a yield of 91% during the synthesis process. []

(R)‐1‐{(2‐Oxo‐1,2‐di­hydro­quinolin‐6‐yl)[3‐(tri­fluoro­methyl)­phenyl]­methyl}‐1H‐1,2,4‐triazol‐4‐ium bromide

Compound Description: This compound is an inhibitor of the cytochrome P-450 enzyme involved in all-trans-retinoic acid metabolism. [] Its structure features a triazole ring connected to a quinolinone moiety. []

5-Substituted 1-Methyl-1H-1,2,4-triazol-3-yl Methanesulfonates

Compound Description: This series of compounds focuses on the anti-acetylcholinesterase and insecticidal activities of 1-methyl-1H-1,2,4-triazol-3-yl methanesulfonates with various substitutions at the 5-position of the triazole ring. []

Ethyl 2-[(1-aryl-1H-1,2,4-triazol-3-yl)oxy]propionates

Compound Description: This series of compounds is synthesized by alkylating 1-aryl-1H-1,2,4-triazol-3-ols with ethyl 2-bromopropionate under basic conditions. [] This reaction specifically targets O-alkylation, resulting in the formation of the desired esters. []

N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Compound Description: This compound was synthesized as a potential reverse transcriptase (RT) inhibitor of the human immunodeficiency virus type 1 (HIV-1). [] The molecular structure contains an N—H⋯S hydrogen bond creating a five-membered ring. []

N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine

Compound Description: This series of compounds features a 1,2,4-triazole ring connected to a pyrazole ring via an amine linkage. [] The synthesis involves a multi-step process including the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride followed by reactions with various aromatic aldehydes and hydrazine hydrate. []

N′-{[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2-oxo-2H-chromene-3-carbohydrazides

Compound Description: This series of compounds represents hybrid molecules containing a 1,2,4-triazole ring linked to a coumarin moiety. [] The synthesis involves the reaction of 2-[(4-methyl/phenyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazides with 3-(1H-benzotriazol-1-ylcarbonyl)-2H-chromen-2-ones. []

2-(1H-1,2,4-triazole-1-yl)-N-(3-methoxyphenyl)acetamide

Compound Description: This compound is part of a series of N-phenylacetamide derivatives designed to investigate cholinesterase inhibitory activities. [] This specific compound exhibited the highest acetylcholinesterase (AChE) inhibitory activity within the series, with an IC50 value of 6.68 μM. []

Iridium(III) emitters based on 1,4-disubstituted-1H-1,2,3-triazoles

Compound Description: This research explores a series of blue and blue-green emitters based on neutral bis- and tris-cyclometalated Ir(III) complexes containing 1,2,3-triazole as a cyclometalating ligand. [] These complexes exhibit luminescent properties with varying emission wavelengths depending on the ancillary ligands and substitution patterns on the triazole ring. []

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)- 4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This compound is a triazole derivative synthesized and characterized as part of a study investigating potential antifungal agents. [] Its structure was confirmed using various spectral techniques, including X-ray crystallography. []

Biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties

Compound Description: This study focuses on the synthesis and antimicrobial activities of biheterocyclic compounds containing both a 1,2,4-triazol-3-one and a 1,3,4-thiadiazole ring system. [] These compounds were synthesized through a multi-step process involving the reaction of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with various reagents, including hydrazine hydrate, phenylhydrazine carbothioamide, and methyl iodide. []

N-(4-(Amino(imino)-methyl)benzyl)-2-((R)-4-benzyl-3-oxo-morpholin-2-yl)-acetamide

Compound Description: This compound is a thrombin inhibitor synthesized through a chemoenzymatic approach. [] The synthesis involves the resolution of a racemic morpholinone derivative using CAL-B lipase, followed by amidation and reduction/aminolysis reactions. []

2-Heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-Substituted Derivatives

Compound Description: This study investigates the synthesis, spectroscopic data, and biological activity of a series of 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their S-substituted derivatives. [] These compounds were prepared using various methods, including thiolation, cyclocondensation, and in situ reactions. []

Relevance: These compounds, containing a 1,2,4-triazole ring fused with a quinazoline system, demonstrate structural similarity to 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide. The study highlights the potential of these derivatives as antibacterial agents, particularly against Staphylococcus aureus. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor discovered as a potential treatment for cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] The compound effectively increases cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuates MK-801-induced episodic memory deficits in a passive avoidance task in rats. []

4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one Derivatives

Compound Description: This research focuses on the synthesis and anticancer evaluation of a series of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives. [] The synthesis starts from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and involves reactions with ethyl bromoacetate, hydrazine hydrate, and various aromatic aldehydes. []

3-[4-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4 triazol-3-ylmethoxy)- phenyl]-2-phenyl-3H-quinazolin-4-one

Compound Description: This series of compounds combines a 1,2,4-triazole ring with a quinazolinone moiety. [] They were synthesized through the cyclization of [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid-N'-(substituted phenyl)-thiosemicarbazides with sodium metal in ethanol. []

1,5-dialkyl-3-[4-chloromethyl)phenyl]-1H-[1,2,4]-triazoles

Compound Description: This series of compounds is synthesized through a cycloaddition reaction between 1-aza-2-azoniaallenes and p-cyanobenzyl chlorides. [] These triazole derivatives serve as intermediates in the synthesis of 1,5-dialkyl-1H-[1,2,4]-triazol-3-yl)benzyl-piperazines. []

1,5-dialkyl-1H-[1,2,4]-triazol-3-yl)benzyl-piperazines

Compound Description: These compounds are synthesized from the condensation of 1,5-dialkyl-3-[4-chloromethyl)phenyl]-1H-[1,2,4]-triazoles with piperazine and N-methylpiperazine. [] Their structures were characterized using 2D NMR spectroscopy. []

2-(2,4-difluorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Compound Description: This compound is a part of a series of short azole derivatives investigated for their inhibitory activity against sterol 14α‐demethylase (CYP51) and their potential as antifungal agents. [] These short derivatives exhibited potent activity against Candida albicans strains. []

Properties

Product Name

2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide

IUPAC Name

2-[1-[(2-ethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-[[2-(1,2,4-triazol-1-yl)phenyl]methyl]acetamide

Molecular Formula

C24H28N6O3

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C24H28N6O3/c1-2-33-22-10-6-4-8-19(22)15-29-12-11-26-24(32)21(29)13-23(31)27-14-18-7-3-5-9-20(18)30-17-25-16-28-30/h3-10,16-17,21H,2,11-15H2,1H3,(H,26,32)(H,27,31)

InChI Key

BSOWNSRUFPHMHV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=CC=CC=C3N4C=NC=N4

Canonical SMILES

CCOC1=CC=CC=C1CN2CCNC(=O)C2CC(=O)NCC3=CC=CC=C3N4C=NC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.